molecular formula C4H7N3S2 B079566 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)- CAS No. 25660-70-2

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Cat. No. B079566
CAS RN: 25660-70-2
M. Wt: 161.3 g/mol
InChI Key: VWRHSNKTSSIMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” is a chemical compound with a wide range of biological activities . It is also known by other names such as Aminothiadiazole, 2-Aminothiadiazole, 2-Amino-1,3,4-thiadiazole, NSC 4728, TF 128, 1,3,4-Thiadiazole-2-amine, 1,3,4-Thiadiazole, 2-amino-, ATDA, FDA 0084, X 26, 2-Amino-1-thia-3,4-diazole, [1,3,4]Thiadiazol-2-ylamine .


Synthesis Analysis

The synthesis of “1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . The process involves the use of a suspension of A-TT in C2H5OH (95%), to which potassium hydroxide is added in three portions and stirred at ambient temperature .


Molecular Structure Analysis

The molecular structure of “1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” can be represented by the formula C2H3N3S . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

“1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” forms charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil and chloranilic acid .


Physical And Chemical Properties Analysis

The molecular weight of “1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” is 101.130 . The compound has a strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

Heterocyclic Building Blocks

“2-Amino-5-ethylthio-1,3,4-thiadiazole” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in many fields, including drug discovery, due to their diverse range of properties.

Inhibition of Copper Corrosion

This compound has been studied for its effects on copper corrosion. Specifically, it has been found to inhibit copper corrosion in an aerated 0.50M HCl solution . This could have potential applications in industries where copper is used and corrosion is a concern.

Synthesis of Hetarylazoindole Dyes

“2-Amino-5-ethylthio-1,3,4-thiadiazole” has been used in the synthesis of hetarylazoindole dyes . These dyes could have various applications, including in the textile industry or in scientific research as fluorescent probes.

Synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide Ligand

This compound has also been used in the synthesis of the N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide ligand . Ligands are molecules that bind to other (usually larger) molecules, and this particular ligand could have potential applications in coordination chemistry or biochemistry.

Mechanism of Action

Target of Action

The primary target of 2-Amino-5-ethylthio-1,3,4-thiadiazole is copper . The compound acts as an inhibitor of copper corrosion .

Mode of Action

2-Amino-5-ethylthio-1,3,4-thiadiazole interacts with copper to prevent its corrosion

Biochemical Pathways

It’s known that the compound plays a role in the prevention of copper corrosion .

Result of Action

The primary result of the action of 2-Amino-5-ethylthio-1,3,4-thiadiazole is the inhibition of copper corrosion . This suggests that the compound forms a protective layer on the copper surface, preventing it from reacting with corrosive agents.

Action Environment

The action of 2-Amino-5-ethylthio-1,3,4-thiadiazole is influenced by environmental factors. For instance, the compound has been studied for its effects on copper corrosion in an aerated 0.50M HCl solution . The presence of oxygen and the acidic environment could potentially influence the compound’s action, efficacy, and stability.

Future Directions

The future directions of “1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-” research could involve further exploration of its wide range of biological activities . This includes its potential use in the development of new drugs for various diseases .

properties

IUPAC Name

5-ethylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHSNKTSSIMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067121
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

CAS RN

25660-70-2
Record name 5-(Ethylthio)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25660-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(ethylthio)-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025660702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25660-70-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(ethylthio)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-2-(ETHYLTHIO)-1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LN2D4YF1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 2
Reactant of Route 2
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 3
Reactant of Route 3
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 4
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 5
Reactant of Route 5
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-
Reactant of Route 6
Reactant of Route 6
1,3,4-Thiadiazol-2-amine, 5-(ethylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.